- Pharmacological evaluation and preparation of nonsteroidal anti-inflammatory drugs containing an N-acyl hydrazone subunit, International Journal of Molecular Sciences, 2014, 15(4), 5821-5837

Cas no 936-02-7 (benzoylhydrazine, O-hydroxy)

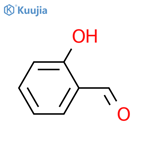

benzoylhydrazine, O-hydroxy structure

Nome do Produto:benzoylhydrazine, O-hydroxy

benzoylhydrazine, O-hydroxy Propriedades químicas e físicas

Nomes e Identificadores

-

- Salicylhydrazide

- Salicylic acid hydrazide

- salicylic hydrazide

- Salicyloyl hydrazide

- salicylohydrazide

- 2-Hydroxybenzhydrazide

- o-Hydroxybenzoylhydrazine

- 2-Hydroxybenzoic hydrazide

- 2-hydroxybenzohydrazide

- 2-hydroxybenzene-1-carbohydrazide

- Propylenethiourea Solution

- Salicyl hydrazide

- Salicyloylhydrazine

- o-Hydroxybenzhydrazide

- o-Hydroxybenzoylhydrazide

- 2-Hydroxybenzoylhydrazide

- 2-Hydroxybenzoylhydrazine

- o-Hydroxylbenzhydrazide

- Salicyclohydrazine

- Salicoyl hydrazide

- o-Hydroxybenzoic acid hydrazide

- 2-Hydroxybenzoic acid hydrazide

- SALICYLIC ACID, HYDRAZIDE

- Salicycic acid hydrazide

- B

- Salicylic acid, hydrazide (6CI, 7CI, 8CI)

- 2-Hydroxybenzene-1-carbohydrazonic acid

- 2-Hydroxybenzenecarboxylic acid hydrazide

- 2-Hydroxybenzoyl hydrazide

- NSC 652

- o-Hydroxybenzohydrazide

- o-Hydroxybenzoic hydrazide

- o-Salicyloylhydrazide

- Ortho-hydroxybenzohydrazide

- S0242

- NSC652

- BRD-K80800852-001-01-8

- NS00039577

- CS-W004074

- SEW 04563

- HMS563E22

- Salicyloyl hydrazide, 98%

- MFCD00007599

- STR00212

- NSC-652

- Z57241860

- Maybridge1_007678

- Benzoic acid, 2-hydroxy-, hydrazide

- DTXSID0061321

- BBL008416

- SALICYLYL HYDRAZINE

- AKOS000120449

- InChI=1/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11

- EINECS 213-311-3

- SCHEMBL161525

- 2-Hydroxy-benzoic acid hydrazide

- CHEMBL170058

- salicyloylhydrazone

- R5T5F3Q8HR

- F1099-0053

- BDBM50056886

- salicoylhydrazine

- STK053411

- 936-02-7

- benzoylhydrazine, O-hydroxy

- DB-021200

- EN300-18163

- salicyclic acid hydrazide

-

- MDL: MFCD00007599

- Inchi: 1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)

- Chave InChI: XSXYESVZDBAKKT-UHFFFAOYSA-N

- SMILES: O=C(C1C(O)=CC=CC=1)NN

- BRN: 472355

Propriedades Computadas

- Massa Exacta: 152.05900

- Massa monoisotópica: 152.059

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 3

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 149

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Contagem de Tautomeros: 14

- XLogP3: 0.6

- Superfície polar topológica: 75.4

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.2804 (rough estimate)

- Ponto de Fusão: 148.0 to 152.0 deg-C

- Ponto de ebulição: 274.61°C (rough estimate)

- Ponto de Flash: °C

- Índice de Refracção: 1.5200 (estimate)

- PSA: 75.35000

- LogP: 1.08690

- Solubilidade: Not determined

benzoylhydrazine, O-hydroxy Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S26-S36

- RTECS:VO3700000

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- TSCA:Yes

- Frases de Risco:R36/37/38

- Condição de armazenamento:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

benzoylhydrazine, O-hydroxy Dados aduaneiros

- CÓDIGO SH:2928000090

- Dados aduaneiros:

China Customs Code:

2928000090Overview:

2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

benzoylhydrazine, O-hydroxy Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM100395-500g |

2-hydroxybenzohydrazide |

936-02-7 | 95%+ | 500g |

$286 | 2024-07-19 | |

| Ambeed | A213806-5g |

2-Hydroxybenzohydrazide |

936-02-7 | 97% HPLC | 5g |

$8.0 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H36370-25g |

2-Hydroxybenzohydrazide |

936-02-7 | 98% | 25g |

¥37.0 | 2023-09-07 | |

| Enamine | EN300-18163-50.0g |

2-hydroxybenzohydrazide |

936-02-7 | 96% | 50g |

$57.0 | 2023-04-20 | |

| Life Chemicals | F1099-0053-5g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F1099-0053-10g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| abcr | AB117089-25 g |

2-Hydroxybenzhydrazide, 98%; . |

936-02-7 | 98% | 25 g |

€80.80 | 2023-07-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0551579743- 25g |

benzoylhydrazine, O-hydroxy |

936-02-7 | 95%(HPLC) | 25g |

¥ 103.5 | 2021-05-18 | |

| Fluorochem | 018713-25g |

2-Hydroxybenzhydrazide |

936-02-7 | 0.97 | 25g |

£17.00 | 2022-03-01 | |

| TRC | B443813-5g |

2-Hydroxybenzohydrazide |

936-02-7 | 5g |

$ 50.00 | 2022-06-07 |

benzoylhydrazine, O-hydroxy Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol , Water ; 24 h, rt; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Sulfuric acid Solvents: Methanol , Water ; 2 h, reflux; reflux → rt

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) ; 0 °C; 0 °C → rt; 1 - 2 h, reflux

Referência

- Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists, Bioorganic Chemistry, 2020, 102,

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Ethanol ; 4 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, 80 °C

Referência

- Studies on the synthesis of novel arylhydrazide type molecular tweezer artificial receptors in solvent-free conditions under microwave irradiation and its recognition properties, Youji Huaxue, 2010, 30(8), 1220-1225

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 30 min, 25 °C

Referência

- Novel synthesis method of aromatic hydrazine, Hunan Keji Daxue Xuebao, 2013, 28(2), 107-109

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1 min; cooled

Referência

- Synthesis of 5-aryl-3-glycosylthio-4-phenyl-4H-1,2,4-triazoles and their acyclic analogs under conventional and microwave conditions, Journal of Carbohydrate Chemistry, 2008, 27(2), 70-85

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt

Referência

- Design, synthesis, and evaluation of novel small molecule inhibitors of the influenza virus protein NS1, Bioorganic & Medicinal Chemistry, 2012, 20(1), 487-497

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) ; 3 h, reflux

Referência

- Synthesis, spectral characterization, antimicrobial screening and DNA studies of transition metal complexes of Cu(II), Co(II), Ni(ii) and Zn(II) with heterocyclic triazol based derivative, American Journal of PharmTech Research, 2013, 3(3), 511-529

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt → reflux

Referência

- Synthesis, structural characterization, and antimicrobial activity of novel ferrocene-N-acyl hydrazones designed by means of molecular simplification strategy Celebrating the 100th anniversary of the birth of Professor Paulo Freire, Journal of Organometallic Chemistry, 2022, 979,

benzoylhydrazine, O-hydroxy Raw materials

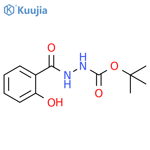

- Hydrazinecarboxylic acid, 2-(2-hydroxybenzoyl)-, 1,1-dimethylethyl ester

- 2-Hydroxybenzaldehyde

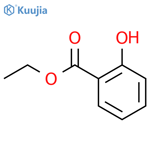

- Ethyl salicylate

- Methyl salicylate

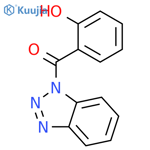

- 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol

benzoylhydrazine, O-hydroxy Preparation Products

benzoylhydrazine, O-hydroxy Literatura Relacionada

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

Categorias Relacionadas

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos derivados do ácido hidroxi benzoico

- Solventes e Químicos Orgânicos Compostos Orgânicos Benzoides Benzeno e derivados substituídos Ácidos benzóicos e derivados derivados do ácido hidroxi benzoico

- Solventes e Químicos Orgânicos Compostos Orgânicos hidrocarbonetos

936-02-7 (benzoylhydrazine, O-hydroxy) Produtos relacionados

- 7732-44-7(1-hydroxynaphthalene-2-carbohydrazide)

- 7248-26-2(1-Naphthalenecarboxylicacid, 2-hydroxy-, hydrazide)

- 13221-86-8(2,4-Dihydroxybenzohydrazide)

- 15791-90-9(2,5-Dihydroxybenzohydrazide)

- 30991-42-5(2-Hydroxy-3-methylbenzohydrazide)

- 5341-58-2(3-hydroxynaphthalene-2-carbohydrazide)

- 5351-23-5(4-Hydroxybenzhydrazide)

- 375386-65-5(methyl 5-oxo-5,6,7,8-tetrahydroquinoline-6-carboxylate)

- 206552-86-5(2'-o-Propargylguanosine)

- 1806846-80-9(Methyl 3-cyano-5-(difluoromethyl)-2-methylpyridine-4-acetate)

Fornecedores recomendados

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Jinan Hanyu Chemical Co.,Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel